N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF5N2O2/c16-9-6-8(15(19,20)21)7-23-14(9)25-5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUKJYNDMQMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide involves a multi-step process:
Formation of Intermediate: The initial step involves the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinol, which is then reacted with 2-(2,6-difluorobenzenecarbonyl)oxyethyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate product undergoes a nucleophilic aromatic substitution reaction, facilitated by a solvent like dimethylformamide (DMF), to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may employ continuous-flow reactors to enhance yield and purity. High-performance liquid chromatography (HPLC) can be used to monitor the process and ensure the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidative transformations, typically involving the aromatic rings or pyridinyl group.
Reduction: It is susceptible to reductions, particularly at the carboxamide group.
Substitution: Various substitution reactions can occur, including halogen exchange and aromatic nucleophilic substitution.
Common Reagents and Conditions
Oxidative Reactions: Potassium permanganate or m-chloroperoxybenzoic acid (mCPBA) can be employed.
Reductive Reactions: Lithium aluminium hydride (LAH) or hydrogenation using palladium on carbon (Pd/C) are common.
Substitution Reactions: Sodium methoxide or potassium t-butoxide can facilitate these transformations.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Corresponding amines or alcohols depending on the site of reduction.
Substitution Products: Varied compounds based on the substituents introduced, maintaining the core structure.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that similar compounds with trifluoromethyl groups exhibit enhanced biological activity against cancer cell lines. The presence of the pyridine ring may facilitate interactions with biological targets, potentially leading to the development of novel anticancer agents.
- Antimicrobial Properties : Research has shown that compounds with similar structures can possess antimicrobial activities. This could be explored further for developing new antibiotics or antifungal agents.
Agrochemicals
The compound may also find applications in agriculture as a pesticide or herbicide.
- Herbicidal Activity : The trifluoromethyl group is known to enhance the herbicidal properties of certain compounds. Studies on related compounds suggest potential effectiveness against specific weed species.
- Insecticidal Properties : Investigations into similar chemical classes have revealed insecticidal properties, making this compound a candidate for further exploration in pest control formulations.
Materials Science
The unique properties of this compound could be exploited in materials science, particularly in the development of advanced materials.
- Polymer Additives : Due to its fluorinated nature, it may serve as an additive to enhance the thermal and chemical stability of polymers.
- Coatings : The compound could be investigated for use in protective coatings that require resistance to solvents and UV light due to its structural characteristics.
Mechanism of Action
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide exerts its effects primarily through interactions with biological macromolecules. The compound's unique structure allows it to:
Bind to Enzymes: Inhibits enzymatic activities by occupying the active sites.
Alter Signaling Pathways: Modulates signal transduction pathways, impacting cell function and behavior.
Interact with Receptors: Can act as an agonist or antagonist to various receptors, altering physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Fluorine atoms enhance electronegativity and metabolic stability, while trifluoromethyl groups improve lipophilicity .
Mode of Action
- Fluopyram : Inhibits mitochondrial succinate dehydrogenase (Complex II), disrupting fungal energy production. Broad-spectrum activity against Botrytis and Fusarium spp. .
- Chlorfluazuron : Inhibits chitin synthesis in insects, causing lethal molting defects in Lepidoptera .
- Target Compound : Likely shares SDHI-like activity due to structural similarity to fluopyram, but the absence of a trifluoromethyl group may reduce potency against nematodes .
Efficacy and Selectivity
- Fluopyram : High systemic mobility, effective at 50–100 g/ha rates in soil and foliar applications .
- Chlorfluazuron : Low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but highly persistent in cabbage crops (half-life ~7 days) .
- Target Compound: No direct data, but its difluoro design may confer lower environmental persistence compared to chlorfluazuron’s dichloro analogs .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Fluopyram | Chlorfluazuron |
|---|---|---|---|
| Molecular Weight | ~392.7 g/mol | 396.7 g/mol | 528.7 g/mol |
| LogP (Lipophilicity) | Estimated ~3.5 (fluorine-rich) | 3.8 | 4.2 |
| Water Solubility | Low (similar to fluopyram) | 0.3 mg/L (20°C) | <0.1 mg/L (20°C) |
| Stability | Likely stable to hydrolysis | Stable in pH 4–9 | Stable in sunlight |
Notes:
- The target compound’s fluorine atoms may improve UV stability compared to non-halogenated analogs .
- Lower molecular weight than chlorfluazuron suggests better systemic mobility in plants .
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide is a synthetic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by a trifluoromethyl group and a pyridine moiety, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C20H11Cl2F6N3O
- Molecular Weight : 494.217 g/mol
- CAS Number : Not explicitly listed but can be derived from related compounds.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities and findings related to this compound.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Case Study : A study on related pyridine derivatives demonstrated a significant reduction in the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects.
2. Anticancer Potential
Compounds containing difluorobenzene moieties have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that related compounds induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. The precise mechanism may involve the modulation of signaling pathways such as MAPK or PI3K/Akt.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in the context of kinases or phosphodiesterases.
- Mechanism of Action : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, which could be a target for this compound.
Data Tables
| Biological Activity | Target | Reference |
|---|---|---|
| Antimicrobial | Bacterial cell wall synthesis | |
| Anticancer | Apoptosis induction | |
| Enzyme Inhibition | Kinase inhibition |
Safety Profile
The safety profile of this compound is critical for its application in pharmaceuticals and agrochemicals. Toxicological assessments indicate potential acute toxicity if ingested or upon skin contact.
- Toxicity Data :
- H302: Harmful if swallowed
- H315: Causes skin irritation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
